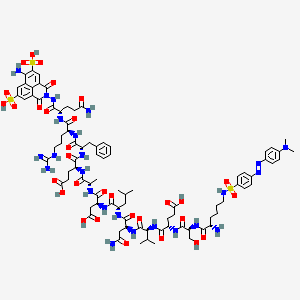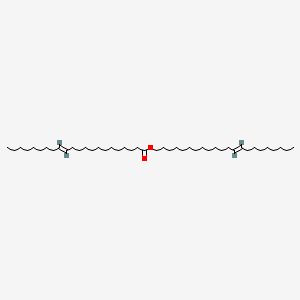
Acetylphthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylphthalic acid is an organic compound that belongs to the class of phthalic acids It is characterized by the presence of an acetyl group attached to the phthalic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetylphthalic acid can be synthesized through several methods. One common approach involves the acetylation of phthalic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate purification steps such as distillation and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetylphthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic anhydride.
Reduction: Reduction reactions can convert it into phthalic acid derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.
Major Products
The major products formed from these reactions include phthalic anhydride, various phthalic acid derivatives, and substituted acetylphthalic acids.
Applications De Recherche Scientifique
Acetylphthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of plasticizers, resins, and coatings.
Mécanisme D'action
The mechanism of action of acetylphthalic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The acetyl group can modify the activity of proteins by acetylation, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic Acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Acetylsalicylic Acid: Contains an acetyl group but has different applications and properties.
Phthalic Anhydride: An oxidized form of phthalic acid, used in different industrial applications.
Uniqueness
Acetylphthalic acid’s unique combination of the phthalic acid structure with an acetyl group gives it distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
93940-26-2 |
|---|---|
Formule moléculaire |
C10H8O5 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
3-acetylphthalic acid |
InChI |
InChI=1S/C10H8O5/c1-5(11)6-3-2-4-7(9(12)13)8(6)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
QFNYIIZQJHOGII-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



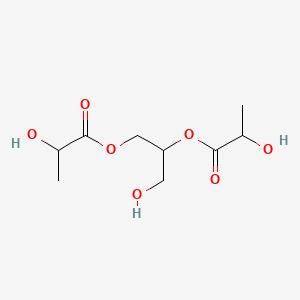

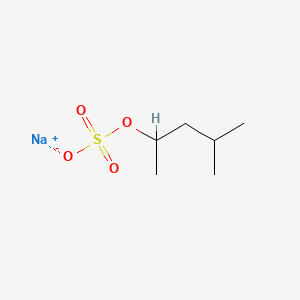

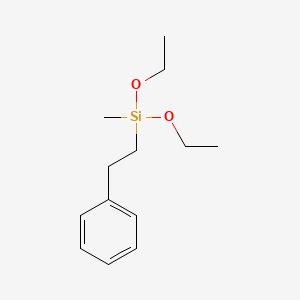
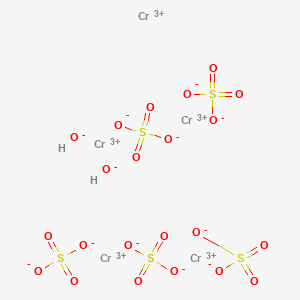

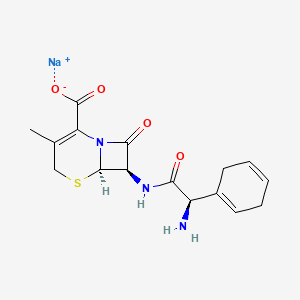
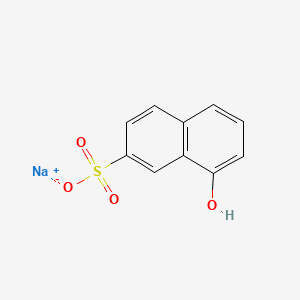
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)

